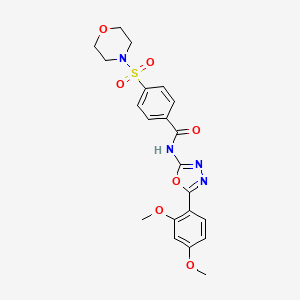

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2,4-dimethoxyphenyl substituent at position 5 of the oxadiazole ring and a morpholinosulfonyl-substituted benzamide group at position 2. This compound belongs to a class of sulfonamide-linked benzamides, which are frequently explored for their antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O7S/c1-29-15-5-8-17(18(13-15)30-2)20-23-24-21(32-20)22-19(26)14-3-6-16(7-4-14)33(27,28)25-9-11-31-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUSXQHCBUUERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the 2,4-dimethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a 2,4-dimethoxyphenyl derivative using a suitable coupling reagent.

Attachment of the morpholinosulfonyl group: This can be done by reacting the intermediate with a morpholinosulfonyl chloride in the presence of a base.

Formation of the benzamide: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using appropriate reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to specific enzymes or receptors: This can modulate the activity of these targets and influence various biological processes.

Interfering with cellular pathways: The compound may affect signaling pathways, leading to changes in cell behavior and function.

Inducing oxidative stress: It may generate reactive oxygen species (ROS) that can damage cellular components and induce cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related 1,3,4-oxadiazole derivatives, focusing on substituents, biological activity, and structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Comparisons

Substituent Effects on Biological Activity: Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with single methoxy (e.g., 3-methoxy in CAS 533869-98-6) or bulkier substitutions (e.g., 3,5-dimethoxy in OZE-II). Sulfamoyl Groups: The morpholinosulfonyl group in the target compound provides a balance of hydrophilicity and steric bulk, favoring solubility and target interactions over less polar substituents (e.g., dibutylsulfamoyl in CAS 501351-74-2). Cyclic amines like morpholine may improve pharmacokinetics compared to linear alkylsulfamoyls (e.g., diethyl in LMM11) .

Antifungal and Antimicrobial Activity: LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition, suggesting that the target compound’s morpholinosulfonyl group could similarly target redox enzymes . OZE-II, with a 3,5-dimethoxyphenyl group and oxazolidinylsulfonyl substituent, shows potent anti-S. aureus activity, highlighting the importance of both methoxy positioning and sulfonamide chemistry in antimicrobial efficacy .

Synthetic Pathways: The target compound’s synthesis likely parallels methods used for analogs (e.g., hydrazide cyclization and sulfonylation), as seen in and –4. For example, CAS 533869-98-6 was synthesized via coupling of 4-(morpholinosulfonyl)benzoic acid with 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

Physicochemical Properties: The morpholinosulfonyl group likely improves aqueous solubility compared to hydrophobic substituents (e.g., bromo in ).

Structure-Activity Relationship (SAR) Insights

- Methoxy Positioning : 2,4-Dimethoxy substitution may optimize π-π stacking and hydrogen bonding in enzyme active sites compared to 3-methoxy or unsubstituted phenyl rings.

- Sulfamoyl Diversity: Morpholino derivatives may outperform alkylsulfamoyls (e.g., diethyl in CAS 442881-09-6) in target affinity due to hydrogen-bonding capacity .

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H19N3O4S

- Molecular Weight : 385.43686 g/mol

- IUPAC Name : N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholinosulfonyl)benzamide

The compound features a complex structure comprising an oxadiazole ring and a morpholinosulfonyl group, which are known to enhance biological activity through various mechanisms.

This compound exhibits several biological activities that can be attributed to its structural components:

- Anticancer Activity : Compounds with oxadiazole rings have been reported to induce apoptosis in cancer cells by modulating pathways associated with cell growth and survival. The morpholinosulfonyl group may enhance this effect by targeting specific proteins involved in tumor progression.

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. The presence of the dimethoxyphenyl moiety may contribute to increased lipophilicity, facilitating membrane penetration.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes (such as COX and LOX), which are crucial in the inflammatory response. This action could be mediated through the modulation of signaling pathways such as NF-kB.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : The compound's lipophilicity suggests good absorption characteristics when administered orally.

- Distribution : High affinity for tissues due to its ability to cross cell membranes effectively.

- Metabolism : Likely metabolized by liver enzymes; potential for interaction with cytochrome P450 enzymes should be considered.

- Excretion : Primarily through renal pathways; understanding the metabolites formed is crucial for assessing toxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the oxadiazole class:

- Anticonvulsant Activity : A study on 2-substituted oxadiazoles demonstrated significant anticonvulsant properties in animal models, suggesting similar potential for the compound .

- Anticancer Studies : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways. One study highlighted that a structurally similar compound inhibited cell proliferation in various cancer lines.

- Antimicrobial Efficacy : A recent study found that oxadiazole derivatives exhibited potent antimicrobial activity against resistant strains of bacteria and fungi, indicating a promising avenue for further exploration .

Summary Table of Biological Activities

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Temperature Control : Cyclization steps often require reflux (80–100°C), while coupling reactions proceed at room temperature .

- Catalysts : Use of pyridine or DMAP accelerates acylation steps .

- Purification : Recrystallization or column chromatography ensures ≥95% purity .

Basic: Which spectroscopic techniques are critical for structural characterization, and how are they applied?

Q. Key Techniques :

NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton/environment signals (e.g., oxadiazole C=O at ~165 ppm; morpholine CH₂ at ~3.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .

Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .

IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

Q. Methodological Considerations :

- Sample Purity : HPLC (≥95% purity) is required before analysis to avoid artifacts .

- Deuterated Solvents : CDCl₃ or DMSO-d₆ ensures compatibility with NMR .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. SAR Insights :

- Oxadiazole Core : Essential for π-π stacking with enzyme active sites (e.g., HDAC inhibition in cancer targets) .

- Morpholinosulfonyl Group : Enhances solubility and membrane permeability via H-bonding .

- 2,4-Dimethoxyphenyl Substituent : Modulates electron density, affecting binding to hydrophobic pockets .

Q. Design Strategies :

- Substituent Variation : Replace dimethoxyphenyl with halogenated or heteroaromatic groups to test cytotoxicity .

- Bioisosteres : Swap morpholine with piperidine to assess pharmacokinetic impacts .

- Fragment-Based Screening : Use crystallography (e.g., X-ray co-crystal structures) to identify critical binding motifs .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Q. Common Contradictions :

- Discrepancies in IC₅₀ values for antimicrobial or anticancer activity .

Q. Resolution Strategies :

Assay Standardization :

- Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times .

- Control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Purity Verification : Reproduce results with HPLC-validated batches (≥98% purity) .

Mechanistic Studies :

- Enzyme Inhibition Assays : Confirm target engagement (e.g., HDAC inhibition via fluorogenic substrates) .

- Competitive Binding Experiments : Use radiolabeled ligands to validate specificity .

Advanced: What experimental designs are optimal for elucidating the mechanism of action in antimicrobial studies?

Q. Key Approaches :

Time-Kill Assays : Monitor bacterial viability over 24h to distinguish bactericidal vs. bacteriostatic effects .

Resistance Induction : Serial passaging in sub-MIC concentrations identifies mutation-prone targets .

Transcriptomics : RNA-seq reveals upregulated/downregulated pathways (e.g., cell wall biosynthesis) .

Molecular Docking : Predict binding to targets like dihydrofolate reductase (DHFR) or β-lactamases .

Q. Data Interpretation :

- Dose-Response Curves : Calculate Hill coefficients to infer cooperativity .

- Synergy Testing : Combine with known antibiotics (e.g., β-lactams) to assess combinatorial effects .

Advanced: How can researchers address low solubility in biological assays without compromising activity?

Q. Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

- Co-Solvent Systems : Use Cremophor EL or cyclodextrins in in vitro assays .

Q. Validation :

- LogP Measurement : Ensure logP <5 to balance solubility and membrane permeability .

- Permeability Assays : Caco-2 monolayers predict intestinal absorption .

Advanced: What methodologies are recommended for analyzing metabolic stability in preclinical studies?

Q. Protocols :

Microsomal Incubations :

- Use liver microsomes (human/rat) with NADPH cofactor .

- Monitor parent compound depletion via LC-MS/MS over 60 minutes .

CYP450 Inhibition Screening :

Metabolite Identification :

Q. Data Analysis :

- Half-life (t₁/₂) : Calculate using first-order kinetics .

- Intrinsic Clearance : Normalize to microsomal protein content .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.